molecular formula C12H22O4 B15363243 4-Tert-butyl 1-methyl 2-propylsuccinate

4-Tert-butyl 1-methyl 2-propylsuccinate

Cat. No.: B15363243
M. Wt: 230.30 g/mol
InChI Key: QMDRAYZTZCIUNL-UHFFFAOYSA-N
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Description

4-Tert-butyl 1-methyl 2-propylsuccinate is a chemical compound with the molecular formula C12H22O4 and a molecular weight of 230.3 g/mol. It is a derivative of succinic acid and is known for its pale yellow color and solubility in acetonitrile. This compound is primarily used in the pharmaceutical industry as an impurity in the production of Brivaracetam, an antiepileptic drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl 1-methyl 2-propylsuccinate typically involves the esterification of 2-propylsuccinic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the use of a reactor where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl 1-methyl 2-propylsuccinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions typically yield alcohols.

  • Substitution: Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

4-Tert-butyl 1-methyl 2-propylsuccinate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities.

  • Medicine: As an impurity in Brivaracetam, it plays a role in the development and quality control of antiepileptic drugs.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-tert-butyl 1-methyl 2-propylsuccinate exerts its effects is not well-documented. its role as an impurity in Brivaracetam suggests that it may interact with biological targets involved in the modulation of neuronal excitability.

Comparison with Similar Compounds

  • 4-tert-butyl 1-ethyl 2-propylsuccinate: A structural analog with an ethyl group instead of a methyl group.

  • 4-tert-butyl 1-methyl 2-butylsuccinate: A compound with a butyl group instead of a propyl group.

Uniqueness: 4-Tert-butyl 1-methyl 2-propylsuccinate is unique due to its specific combination of tert-butyl, methyl, and propyl groups, which influence its chemical properties and reactivity.

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-propylbutanedioate

InChI

InChI=1S/C12H22O4/c1-6-7-9(11(14)15-5)8-10(13)16-12(2,3)4/h9H,6-8H2,1-5H3

InChI Key

QMDRAYZTZCIUNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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